N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-11-6-7-13(8-12(11)2)25-19(14-9-29(27,28)10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIPKAKGLINAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.44 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with various functional groups that contribute to its biological properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anti-inflammatory properties. For instance, certain analogs have shown anti-inflammatory activity ranging from 5% to 70.7% when compared to standard drugs like ibuprofen, which demonstrated an 86.4% activity at similar dosages . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds structurally related to this compound have shown Minimum Inhibitory Concentration (MIC) values comparable to conventional antibiotics like ciprofloxacin .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives reported that compounds with specific substitutions exhibited potent activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of electron-withdrawing groups significantly enhanced the antimicrobial activity due to improved binding affinity to bacterial targets .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the thieno[3,4-c]pyrazole scaffold could lead to enhanced biological activity. For instance, the introduction of difluorobenzamide moieties was found to improve both anti-inflammatory and antimicrobial properties by optimizing lipophilicity and polar surface area (PSA), which are crucial for membrane permeability and bioavailability .
Data Table: Biological Activity Overview
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the synthesis may involve the formation of thieno[3,4-c]pyrazole derivatives followed by functionalization to introduce the difluorobenzamide moiety.
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide exhibit promising anticancer properties. For example, a related compound was screened for its effects on multicellular spheroids and demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through targeted pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar thieno[3,4-c]pyrazole derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens. In vitro assays have shown that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents.
Agricultural Applications
The unique chemical structure of this compound may also lend itself to applications in agricultural chemistry. Research indicates that similar compounds can act as fungicides or herbicides due to their ability to disrupt biological processes in target organisms.
Table 2: Comparative Efficacy of Related Compounds
| Compound Name | Target Organism | Efficacy (%) |
|---|---|---|
| Compound A | Escherichia coli | 85 |
| Compound B | Staphylococcus aureus | 90 |
| N-(2-(3,4-dimethylphenyl)... | Fusarium oxysporum | 75 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2,6-difluorobenzamide group undergoes nucleophilic substitution under basic or catalytic conditions. Fluorine atoms at the ortho positions are susceptible to replacement by nucleophiles such as amines or alkoxides. For example:
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Reaction with primary amines : Produces N-aryl-2,6-diaminobenzamide derivatives.
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Methoxy substitution : Using sodium methoxide in DMSO yields 2,6-dimethoxy analogs.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Fluorine → Methoxy | NaOMe, DMSO, 80°C, 12 h | 2,6-Dimethoxybenzamide derivative |
| Fluorine → Amine | R-NH₂, K₂CO₃, DMF, 100°C, 24 h | 2,6-Diaminobenzamide analog |
Reduction of the Amide Bond
The benzamide group can be reduced to a benzylamine using strong reducing agents:
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Lithium aluminum hydride (LiAlH₄) : Converts the amide to a secondary amine.
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Selectivity : The sulfone group remains intact under these conditions.
Cyclocondensation Reactions
The thieno[3,4-c]pyrazole core participates in cyclization reactions. For instance:
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With urea/thiourea : Forms fused pyrimidinediones under acidic reflux .
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With ethyl acetoacetate : Generates tetrahydro-4(1H)pyridones via Knorr-type cyclization .
| Substrate | Reagent | Product |
|---|---|---|
| Thienopyrazole + Urea | HCl, acetic acid, reflux | Dihydropyrimidinedione |
| Thienopyrazole + Ethyl acetoacetate | EtOH, 80°C, 8 h | Tetrahydro-4(1H)pyridone derivative |
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group directs electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl substituents.
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Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.
Oxidation and Reduction of the Sulfone Group
The 5,5-dioxido (sulfone) moiety is generally stable but can participate in select reactions:
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Reduction : NaBH₄/CuCl₂ reduces sulfones to sulfides under harsh conditions.
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Oxidative stability : Resists further oxidation by common agents like H₂O₂.
Hydrolysis of the Amide Bond
Acidic or basic hydrolysis cleaves the benzamide linkage:
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Acidic conditions (HCl, Δ) : Yields 2,6-difluorobenzoic acid and aminothienopyrazole.
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Basic conditions (NaOH, Δ) : Produces carboxylate and amine salts.
Cross-Coupling Reactions
The pyrazole ring facilitates palladium-catalyzed couplings:
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Suzuki coupling : With aryl boronic acids, forms biaryl derivatives.
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Buchwald-Hartwig amination : Introduces amines at the pyrazole C-3 position.
Key Reaction Data from Analogs
| Property | Value | Source |
|---|---|---|
| Optimal cyclization temperature | 80–100°C | |
| LiAlH₄ reduction yield | 65–78% | |
| Sulfone reduction feasibility | Low (requires CuCl₂/NaBH₄) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related analogs from literature and commercial pesticides:
*Calculated based on molecular formula.
Key Observations:
Core Structure Differences: The thienopyrazol-5,5-dioxide core in the target compound and ’s analog contrasts with the urea (diflubenzuron) or triazolopyrimidine (flumetsulam) backbones of commercial pesticides. This core may confer unique electronic properties, such as enhanced π-π stacking or redox activity, relevant to pesticidal or optoelectronic applications.
However, the 3,4-dimethylphenyl group in the target compound increases steric bulk compared to the 4-chlorophenyl (diflubenzuron) or 2,6-difluorophenyl (flumetsulam) groups, which could alter binding affinity or metabolic pathways. The ethanediamide linker in ’s compound introduces a flexible spacer absent in the target compound, possibly affecting conformational stability or solubility.
Hypothesized Applications: Agrochemical Potential: The structural similarity to diflubenzuron and flumetsulam suggests the target compound may act as a chitin synthesis inhibitor (like diflubenzuron) or herbicide (like flumetsulam). The dimethylphenyl group could enhance lipid solubility, improving foliar absorption . Electronic Materials: The conjugated thienopyrazol core and electron-deficient difluorobenzamide moiety align with design principles for organic semiconductors, though direct evidence for photovoltaic use is absent in provided sources .
Stability and Solubility: The 5,5-dioxide group likely improves oxidative stability compared to non-sulfonated analogs. However, the dimethylphenyl substituent may reduce aqueous solubility, necessitating formulation adjustments for pesticidal use.
Q & A
Q. How to reconcile conflicting results in enzyme inhibition vs. cellular cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
